molecular formula C17H15N3O3 B11570149 2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide

2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide

Cat. No.: B11570149
M. Wt: 309.32 g/mol
InChI Key: XLAHCIRKLMJUQC-UHFFFAOYSA-N
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Description

2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to a phenoxyacetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This step involves the reaction of a suitable phthalic anhydride derivative with hydrazine hydrate to form the phthalazinone ring.

    Introduction of the methyl group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the phenoxyacetamide group: This step involves the reaction of the phthalazinone derivative with 4-hydroxyphenylacetic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or nucleophiles in the presence of a suitable base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

Comparison with Similar Compounds

2-[4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide can be compared with other similar compounds, such as:

    2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Shares a similar phthalazinone core but differs in the attached functional groups.

    3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: Another compound with a similar core structure but different substituents and biological activities.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetamide

InChI

InChI=1S/C17H15N3O3/c1-20-17(22)14-5-3-2-4-13(14)16(19-20)11-6-8-12(9-7-11)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)

InChI Key

XLAHCIRKLMJUQC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)N

Origin of Product

United States

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